N-(dicyclobutylmethyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-[di(cyclobutyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-11(14)13-12(9-5-3-6-9)10-7-4-8-10/h2,9-10,12H,1,3-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPGOADUOJIHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1CCC1)C2CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclobutylmethyl)prop-2-enamide typically involves the reaction of cyclobutylmethylamine with acryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Cyclobutylmethylamine: Cyclobutylmethylamine is synthesized by the reduction of cyclobutylmethyl ketone using a suitable reducing agent such as lithium aluminum hydride.
Reaction with Acryloyl Chloride: Cyclobutylmethylamine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(dicyclobutylmethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(dicyclobutylmethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(dicyclobutylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclobutylmethyl)prop-2-enamide
- N-(Cyclopropylmethyl)prop-2-enamide
- N-(Cyclohexylmethyl)prop-2-enamide
Uniqueness
N-(dicyclobutylmethyl)prop-2-enamide is unique due to the presence of two cyclobutyl groups, which impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural identity of N-(dicyclobutylmethyl)prop-2-enamide?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the dicyclobutylmethyl substituent and acrylamide backbone. High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight and purity. For example, derivatives like (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide were characterized using mass spectrometry-based isolation .
- Key considerations : Compare spectral data with computational predictions (e.g., density functional theory for NMR shifts) to resolve ambiguities in cyclobutyl ring conformations.
Q. How can researchers synthesize this compound with high yield and minimal side products?
- Methodology : Adapt protocols from structurally related acrylamides. For instance, N-(2,2-dimethoxyethyl)prop-2-enamide is synthesized via acylation of the amine precursor using acryloyl chloride in anhydrous conditions with a base (e.g., triethylamine) .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to avoid over-acylation. Purify via column chromatography using gradients of ethyl acetate/hexane.
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodology : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (methanol, ethanol) based on analogs like N-(2,2-dimethoxyethyl)prop-2-enamide, which is slightly soluble in DMSO and methanol .
- Stability : Conduct accelerated stability studies under varying pH (3–9), temperature (4°C–40°C), and light exposure. Use HPLC to quantify degradation products .
Advanced Research Questions
Q. How does the steric hindrance of the dicyclobutylmethyl group influence the reactivity of this compound in polymerizable systems?
- Methodology : Compare polymerization kinetics with less hindered acrylamides (e.g., N-ethylprop-2-enamide) using radical initiators (e.g., AIBN). Monitor via real-time Fourier-transform infrared (FTIR) spectroscopy to track C=C bond consumption.
- Data analysis : Use Arrhenius plots to determine activation energy differences. Computational modeling (e.g., molecular dynamics) can simulate steric effects on monomer mobility .
Q. What are the metabolic pathways of this compound in biological systems, and how can potential metabolites be identified?
- Methodology : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS. Reference studies on (E)-3-(4-hydroxyphenyl)-N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide, where liquid chromatography identified conjugated metabolites .
- Challenges : Differentiate between enzymatic hydrolysis of the amide bond and oxidation of cyclobutyl rings using isotopic labeling.
Q. How do contradictory spectral data (e.g., NMR splitting patterns) arise in this compound, and how can they be resolved?
- Methodology : Variable-temperature NMR can clarify dynamic effects caused by cyclobutyl ring puckering. For example, trimethoxy-substituted isoquinoline derivatives showed complex splitting resolved at low temperatures .
- Validation : Cross-validate with X-ray crystallography if crystalline forms are obtainable. Compare with computational models (e.g., Gaussian NMR prediction).
Methodological Notes
- Safety : Handle acrylamides under inert atmospheres (N₂/Ar) due to light sensitivity . Use PPE (gloves, goggles) and follow protocols for skin/eye protection, as analogs like N-propan-2-ylprop-2-enamide are classified as harmful upon contact .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) rigorously. For stability studies, include positive/negative controls (e.g., known stable/degradable compounds).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
